molecular formula C13H21N5 B11863956 9-Octyl-9h-purin-6-amine CAS No. 728-35-8

9-Octyl-9h-purin-6-amine

Cat. No.: B11863956
CAS No.: 728-35-8
M. Wt: 247.34 g/mol
InChI Key: ZKBSMRWOHFLJOQ-UHFFFAOYSA-N
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Description

9-Octyl-9H-purin-6-amine (CAS 728-35-8) is a trisubstituted purine derivative of significant interest in medicinal chemistry and oncology research, particularly in the development of novel tyrosine kinase inhibitors (TKIs). This compound features an octyl chain at the N-9 position of the purine scaffold, a structural characteristic known to influence hydrophobic interactions within the binding pockets of various oncogenic kinases . The purine core is considered a privileged scaffold in drug discovery, enabling key molecular interactions critical for inhibiting kinase activity . Recent scientific investigations highlight the role of this compound and its structural analogs as key intermediates or core structures in designing potent and selective inhibitors for kinases implicated in hematological malignancies. Research indicates that the length and volume of the alkyl substituent at the N-9 position of the purine ring are critical factors for achieving potent inhibitory activity and selectivity against specific kinase targets . These inhibitors are being explored to overcome resistance mutations that arise against current clinical therapeutics . The compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in the pursuit of new anti-leukemia agents. Chemical Identifiers: • CAS Number: 728-35-8 • Molecular Formula: C13H21N5 • Molecular Weight: 247.34 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

728-35-8

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

9-octylpurin-6-amine

InChI

InChI=1S/C13H21N5/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3,(H2,14,15,16)

InChI Key

ZKBSMRWOHFLJOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 9 Octyl 9h Purin 6 Amine

Retrosynthetic Analysis and Key Precursors for 9-Octyl-9H-Purin-6-amine Synthesis

A retrosynthetic analysis of this compound reveals two primary synthetic disconnections, leading to two main strategies: direct alkylation of a pre-existing purine (B94841) core and the construction of the purine ring from acyclic or monocyclic precursors.

Strategy 1: Direct Alkylation

The most straightforward retrosynthetic disconnection is at the N9-octyl bond. This approach identifies adenine (B156593) (6-aminopurine) and a suitable octylating agent, such as 1-bromooctane (B94149) or 1-iodooctane, as the key precursors. This strategy is atom-economical and relies on the nucleophilicity of the nitrogen atoms in the purine ring.

Strategy 2: Purine Ring Formation

A more convergent approach involves the construction of the purine ring system with the octyl group already in place. This can be achieved through two main pathways:

From a substituted pyrimidine (B1678525): This involves the disconnection of the imidazole (B134444) ring portion of the purine. The key precursors are a 4,5-diaminopyrimidine (B145471) and a one-carbon source (e.g., formic acid, triethyl orthoformate) to form the C8 position. The octyl group would be pre-attached to one of the nitrogen atoms of the pyrimidine precursor.

From a substituted imidazole: This pathway involves the disconnection of the pyrimidine ring. The key precursors are a 4-amino-5-carboxamidoimidazole derivative, where the octyl group is substituted at the N1 position of the imidazole ring, which will become the N9 position of the purine.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various classical and contemporary methods, each with its own set of advantages and challenges regarding regioselectivity and yield.

Direct Alkylation Strategies at the N9-Position of Purine Scaffolds

Direct alkylation of adenine with an octyl halide is a widely employed method. The purine ring possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to the potential for the formation of a mixture of regioisomers. However, the N9-alkylated product is often the thermodynamically favored isomer.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to deprotonate the purine ring and enhance its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The general reaction is as follows:

Adenine + 1-Bromooctane --(Base, Solvent)--> this compound + other isomers

While this method is direct, achieving high regioselectivity for the N9 isomer can be challenging, and mixtures of N7- and N3-octyladenine are often formed as byproducts. The ratio of these isomers is influenced by the reaction conditions.

Alternative Cyclization and Functionalization Approaches for Purine Core Formation

To overcome the regioselectivity issues associated with direct alkylation, multi-step syntheses involving the construction of the purine ring offer a more controlled approach.

One common strategy starts with a substituted pyrimidine. For instance, 4,6-dichloro-5-aminopyrimidine can be N-alkylated with 1-aminooctane, followed by cyclization with a one-carbon source like triethyl orthoformate to form the imidazole ring. Subsequent amination at the C6 position yields the desired this compound.

Alternatively, a convergent synthesis can begin with a substituted imidazole. For example, 5-amino-1-octyl-1H-imidazole-4-carbonitrile can be treated with formamidine (B1211174) or a similar reagent to construct the pyrimidine ring, leading directly to the target compound. This method provides excellent regiocontrol as the octyl group is introduced at a specific position early in the synthetic sequence.

Optimization of Reaction Conditions and Yield for Laboratory and Research Scale Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and regioselectivity of this compound synthesis, particularly in direct alkylation methods.

ParameterConditionEffect on N9-Regioselectivity and Yield
Base Strong, non-nucleophilic bases like NaH or Cs₂CO₃ are often preferred over weaker bases like K₂CO₃.Stronger bases lead to a higher concentration of the purine anion, which can favor N9 alkylation.
Solvent Polar aprotic solvents such as DMF and DMSO are commonly used.These solvents effectively solvate the cation of the base, leaving the purine anion more accessible for nucleophilic attack, generally favoring N9 substitution.
Temperature Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C).Higher temperatures can increase the reaction rate but may also lead to a decrease in regioselectivity. The N7 isomer is sometimes the kinetic product, which can isomerize to the more stable N9 isomer at higher temperatures.
Alkylating Agent 1-Iodooctane is more reactive than 1-bromooctane, which is more reactive than 1-chlorooctane.The choice of leaving group affects the reaction rate.

For cyclization routes, optimization focuses on the efficiency of each step, including the initial N-alkylation of the pyrimidine or imidazole precursor and the subsequent ring-closing reaction.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is a critical step, especially when synthesized via direct alkylation, due to the presence of regioisomers.

Chromatographic Methods:

Flash Column Chromatography: This is the most common method for separating the N9, N7, and N3 isomers. A silica (B1680970) gel stationary phase is typically used with a gradient elution system of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity differences between the isomers allow for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC with a reverse-phase column can be employed.

Crystallization:

If the desired this compound is a crystalline solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing minor impurities after a preliminary chromatographic separation.

Characterization:

The identity and purity of the isolated product are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and for distinguishing between the N9 and N7 isomers based on the chemical shifts of the purine ring protons and carbons.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the octyl group.

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Strategies for Structural Modification and Derivatization of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, systematic structural modifications can be undertaken at various positions of the purine ring and the N9-octyl chain.

Position of ModificationPotential Derivatization StrategyRationale for SAR Studies
C2-Position Introduction of various substituents such as halogens (Cl, F), small alkyl groups, or amino groups.To probe the steric and electronic requirements of the binding pocket.
N6-Position Variation of the amino group to secondary or tertiary amines with different alkyl or aryl substituents.To investigate the importance of the hydrogen-bonding capabilities of the 6-amino group.
C8-Position Introduction of substituents like halogens, alkyl groups, or aryl groups.To explore the impact of substitution at this position on biological activity.
N9-Octyl Chain Variation of the alkyl chain length (e.g., hexyl, decyl), introduction of branching, or incorporation of functional groups (e.g., hydroxyl, ether, amide).To optimize lipophilicity and explore potential interactions of the side chain with the target protein.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to a better understanding of the structural features required for optimal biological activity.

Modifications on the Octyl Side Chain (e.g., Length, Branching, Functionalization)

The N9-alkylation of purines, such as adenine, is a common method to introduce alkyl side chains. up.ac.za This reaction typically involves the use of an alkyl halide, in this case, an octyl halide like 1-bromooctane, and a base in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). up.ac.zaresearchgate.net The base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the purine ring, primarily at the N9 and N7 positions, making it nucleophilic for the subsequent reaction with the alkyl halide. researchgate.net While this direct alkylation can lead to a mixture of N9 and N7 isomers, the N9 isomer is often the major product in polar aprotic solvents. researchgate.netacs.org

The octyl side chain of this compound can be modified to investigate its impact on the molecule's properties. These modifications can include altering the length of the alkyl chain, introducing branching, or incorporating various functional groups.

Table 1: Potential Modifications of the N9-Alkyl Side Chain

Modification TypeExample of Reagent/StrategyPotential Outcome
Chain Length Variation Utilize different alkyl halides (e.g., 1-bromohexane, 1-bromodecane) during the initial synthesis.Investigate the effect of lipophilicity on biological activity.
Branching Employ branched alkyl halides (e.g., 2-ethylhexyl bromide) in the N9-alkylation step.Explore the influence of steric bulk near the purine core.
Terminal Functionalization Synthesize a protected ω-haloalkylpurine and subsequently displace the halide with a nucleophile (e.g., azide, cyanide).Introduce reactive handles for further conjugation or to alter polarity.
Introduction of Unsaturation Start with an unsaturated alkyl halide (e.g., 8-bromo-1-octene) for the N9-alkylation.Allow for further chemical transformations at the double bond, such as dihydroxylation or epoxidation.

Substitutions and Functionalizations on the Purine Ring System (e.g., C2, C8 Positions)

Further derivatization of the this compound scaffold can be achieved by introducing substituents onto the purine ring itself, most commonly at the C2 and C8 positions. A versatile starting material for such modifications is 6-chloro-9-octyl-9H-purine. This intermediate can be synthesized by the N9-alkylation of 6-chloropurine (B14466) with 1-bromooctane. The chlorine atom at the C6 position can then be readily displaced by various nucleophiles, including amines, to yield a diverse library of 6-substituted purine derivatives. nih.govnih.gov

For substitutions at the C2 and C8 positions, different strategies can be employed. Halogenation of the purine ring, for instance, can provide a handle for subsequent cross-coupling reactions.

Table 2: Examples of Purine Ring Functionalization

PositionReaction TypeReagents and ConditionsResulting Structure
C6 Nucleophilic Aromatic SubstitutionVarious amines, thiols, or alkoxides with 6-chloro-9-octyl-9H-purineDiverse 6-substituted-9-octylpurines
C2 HalogenationN-Halosuccinimide (NCS, NBS, NIS)2-Halo-9-octyl-9H-purin-6-amine
C2 Suzuki CouplingArylboronic acid, Pd catalyst, base with a 2-halo precursor2-Aryl-9-octyl-9H-purin-6-amine
C8 Lithiation and Electrophilic Quenchn-Butyllithium followed by an electrophile (e.g., I2, aldehydes)8-Substituted-9-octyl-9H-purin-6-amine
C8 Radical SubstitutionRadical precursor (e.g., from an aryl diazonium salt)8-Aryl-9-octyl-9H-purin-6-amine

The synthesis of 6,8,9-trisubstituted purine analogues often involves a multi-step sequence, starting from a suitably substituted pyrimidine precursor. nih.gov

Synthesis of Isotopically Labeled Analogues for Mechanistic and Tracking Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and for use as internal standards in quantitative analysis. researchgate.net The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Labeling can be introduced into the purine ring or the octyl side chain. For instance, using an isotopically labeled purine precursor, such as [¹⁵N₅]-adenine, in the initial N9-alkylation reaction would result in a fully ¹⁵N-labeled purine core. nih.gov Alternatively, deuterium or ¹³C can be incorporated into the octyl side chain. This can be accomplished by starting with a commercially available or custom-synthesized isotopically labeled octyl bromide.

Table 3: Strategies for Isotopic Labeling of this compound

IsotopePosition of LabelSynthetic Strategy
¹⁵N Purine RingN9-Alkylation of [¹⁵N₅]-adenine with 1-bromooctane.
²H (Deuterium) Octyl Side ChainN9-Alkylation of adenine with a deuterated 1-bromooctane (e.g., 1-bromo-d17-octane).
¹³C Octyl Side ChainSynthesis of ¹³C-labeled 1-bromooctane from a ¹³C-labeled precursor, followed by N9-alkylation of adenine.
³H (Tritium) Purine Ring (C8)Catalytic dehalogenation of an 8-bromo-9-octyl-9H-purin-6-amine precursor with tritium (B154650) gas. researchgate.net

The choice of isotope and its position depends on the specific application of the labeled compound. For example, deuterium labeling can be used to study kinetic isotope effects, while ¹³C or ¹⁵N labeling is often employed in NMR-based structural and mechanistic studies.

Mechanistic Elucidation of Biological Activity of 9 Octyl 9h Purin 6 Amine

Investigation of Molecular Target Interactions and Binding Affinities

The biological effects of a molecule are initiated by its binding to specific cellular components. For a purine (B94841) analog like 9-Octyl-9H-purin-6-amine, the primary targets are likely to be proteins that naturally recognize endogenous purines, such as purinergic receptors and nucleotide-metabolizing enzymes. nih.gov

Purinergic receptors are a major family of cell surface receptors that are activated by extracellular purines like adenosine (B11128) and adenosine triphosphate (ATP). nih.gov They are broadly divided into adenosine receptors (P1) and P2 receptors (P2X and P2Y).

Adenosine Receptors: There are four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3. The endogenous ligand is adenosine. Structurally, this compound is an analog of adenosine, lacking the ribose sugar but featuring a lipophilic octyl chain at the N9 position, a common modification in synthetic adenosine receptor ligands. dntb.gov.ua Other 9-substituted purines have been shown to possess affinity for adenosine receptors. For instance, 9-(tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22,536) exhibits pharmacologically relevant binding to A1 and A2A receptors. nih.gov The N9-substituent is a critical determinant of affinity and selectivity for adenosine receptor subtypes. The long octyl chain of this compound would be expected to interact with hydrophobic pockets within the receptor binding site.

P2X and P2Y Receptors: P2X receptors are ligand-gated ion channels, while P2Y receptors are G-protein coupled receptors. mdpi.comwikipedia.org They are typically activated by nucleotides such as ATP, ADP, UTP, and UDP, rather than nucleoside analogs. news-medical.net While a direct agonist role for this compound at these receptors is less probable due to the absence of the triphosphate/diphosphate moiety, potential allosteric modulation or weak antagonist activity cannot be entirely excluded without direct experimental evidence.

Below is a table summarizing the major purinergic receptor subtypes and the hypothetical interaction profile for this compound, based on data from related compounds.

Receptor FamilySubtypeEndogenous LigandTransduction MechanismPotential Interaction with this compound
Adenosine (P1)A1AdenosineGi/o (Inhibits Adenylyl Cyclase)Potential Antagonist/Agonist
A2AAdenosineGs (Stimulates Adenylyl Cyclase)Potential Antagonist/Agonist
A2BAdenosineGs (Stimulates Adenylyl Cyclase)Potential Antagonist/Agonist
A3AdenosineGi/o (Inhibits Adenylyl Cyclase)Potential Antagonist/Agonist
P2P2X (1-7)ATPIon ChannelInteraction Unlikely (Possible Allosteric Modulator)
P2Y (1,2,4,6,11,12,13,14)ATP, ADP, UTP, UDPGq/11, Gi/o, GsInteraction Unlikely (Possible Allosteric Modulator)

The metabolism of purines is tightly regulated by a host of enzymes. Purine analogs frequently act as substrates or inhibitors for these enzymes. nih.gov

Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine catabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govabcam.com ADA inhibitors are of significant therapeutic interest. nih.gov The structure of this compound bears a strong resemblance to known ADA inhibitors, particularly those with N9 substitutions. A prime example is Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a potent and well-characterized ADA inhibitor. nih.gov Both compounds feature an adenine (B156593) core and a long, lipophilic chain at the N9 position. This structural similarity strongly suggests that this compound is a candidate for ADA inhibition.

The table below compares the structures of the potential inhibitor and a known ADA inhibitor.

CompoundStructure at N9 PositionKnown Activity
This compound-CH₂(CH₂)₆CH₃ (Octyl)Potential ADA Inhibitor
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)-CH(CH₂OH)CH(OH)(CH₂)₅CH₃Potent ADA Inhibitor (Ki = 1.6–7.0 nM) nih.gov

Kinases and Phosphorylases: Enzymes such as adenosine kinase and purine nucleoside phosphorylase (PNP) are involved in the salvage and interconversion of purine nucleosides. researchgate.net These enzymes possess binding sites for the purine ring and, in the case of kinases, for ATP. Purine derivatives can act as competitive inhibitors at these sites. The potential for this compound to interact with these enzymes would need to be determined through specific enzymatic assays.

The purine scaffold is a "privileged structure" in medicinal chemistry and is found in the core of many inhibitors targeting enzymes that bind ATP, most notably protein kinases. Given that this compound is an ATP analog (lacking the ribose and phosphate), there is a significant possibility of off-target interactions with the ATP-binding sites of various kinases. A comprehensive understanding of its biological activity would require screening against a panel of kinases to assess its selectivity.

Cellular Signaling Pathway Modulation by this compound

By interacting with receptors and enzymes, this compound can modulate intracellular signaling pathways, leading to a cellular response. The most probable pathways to be affected are those directly regulated by purinergic signaling.

The adenylyl cyclase/cyclic AMP (cAMP) signaling pathway is a fundamental and ubiquitous signal transduction system. cusabio.com Adenylyl cyclase is an enzyme that converts ATP to the second messenger cAMP. nih.gov The activity of adenylyl cyclase is modulated by G-proteins linked to cell surface receptors.

This compound could regulate this pathway through two primary mechanisms:

Receptor-Mediated Modulation: If the compound binds to adenosine receptors, it could either stimulate (via Gs-coupled A2A/A2B receptors) or inhibit (via Gi-coupled A1/A3 receptors) adenylyl cyclase activity, thereby altering intracellular cAMP levels. nih.gov

Direct Enzyme Inhibition: Some 9-substituted purine derivatives are known to be direct inhibitors of adenylyl cyclase itself. nih.gov This suggests a potential second mechanism where this compound could directly bind to and inhibit the enzyme, leading to a decrease in cAMP production.

A change in cAMP levels subsequently affects downstream effectors, the most prominent of which is Protein Kinase A (PKA). news-medical.net Activated PKA phosphorylates numerous target proteins, including transcription factors like cAMP response-element binding-protein (CREB), leading to changes in gene expression and cellular function. news-medical.net

ComponentFunctionPotential Modulation by this compound
Adenosine Receptors (A1/A3)GPCRs that inhibit Adenylyl Cyclase via GiAgonism would decrease cAMP; Antagonism would block this effect.
Adenosine Receptors (A2A/A2B)GPCRs that stimulate Adenylyl Cyclase via GsAgonism would increase cAMP; Antagonism would block this effect.
Adenylyl Cyclase (AC)Enzyme converting ATP to cAMPPotential for direct inhibition.
Cyclic AMP (cAMP)Second messengerLevels may be increased or decreased.
Protein Kinase A (PKA)Primary cAMP effector, a serine/threonine kinaseActivity is dependent on cAMP levels.
CREBTranscription factor phosphorylated by PKAAltered gene transcription based on PKA activity.

The MAPK cascades are key signaling pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The main MAPK families include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov

Purinergic signaling is a known activator of MAPK pathways. Specifically, several P2Y receptor subtypes, upon activation, can trigger MAPK cascades. mdpi.com For example, P2Y2 receptor activation can lead to the phosphorylation and activation of ERK1/2. guidetopharmacology.org Furthermore, UDP-mediated activation of the P2Y6 receptor has been shown to activate both ERK1/2 and p38 pathways in monocytes. mdpi.com

Although direct interaction of this compound with P2Y receptors is considered less likely, any potential allosteric modulation could, in theory, influence downstream MAPK signaling. Moreover, crosstalk exists between the cAMP and MAPK pathways. rsc.org Therefore, significant modulation of the cAMP/PKA pathway by this compound could indirectly lead to changes in MAPK activity. The ultimate cellular response often depends on the dynamic balance between the activation of different MAPK pathways, such as the pro-survival ERK pathway and the stress-activated JNK/p38 pathways. nih.gov

MAPK FamilyTypical ActivatorsKey Cellular FunctionsPotential Modulation by this compound
ERK (p42/p44)Growth factors, MitogensProliferation, Differentiation, SurvivalIndirectly via purinergic receptor or cAMP pathway crosstalk.
JNKCellular stress, Inflammatory cytokinesApoptosis, InflammationIndirectly via purinergic receptor or cAMP pathway crosstalk.
p38Cellular stress, Inflammatory cytokinesApoptosis, Inflammation, Cytokine productionIndirectly via purinergic receptor or cAMP pathway crosstalk.

Cellular and Subcellular Effects of this compound:

Effects on Cell Proliferation, Differentiation, and Apoptosis Induction in In Vitro Models:There are no available in vitro studies that describe the effects of this compound on fundamental cellular processes such as cell division, specialization, or programmed cell death.

While the broader class of purine derivatives has been a subject of extensive research, leading to the development of various therapeutic agents, the specific biological profile of this compound is yet to be characterized in published research. Future investigations will be necessary to uncover the potential mechanisms of action and cellular effects of this particular compound.

Modulation of Cellular Metabolism and Bioenergetics Pathways

Currently, there is a lack of direct research investigating the specific effects of this compound on cellular metabolism and bioenergetics. However, the broader class of purine analogues is well-known to interfere with metabolic pathways, particularly in the context of cancer and antiviral therapies.

Many purine antimetabolites exert their effects by mimicking endogenous purines and thereby inhibiting enzymes involved in nucleic acid synthesis. This disruption of DNA and RNA synthesis can lead to a depletion of cellular energy reserves, specifically adenosine triphosphate (ATP). Some purine analogues have been shown to induce accelerated DNA strand breaks, a process that necessitates significant energy expenditure for repair mechanisms, potentially leading to a critical depletion of ATP and NAD+. nih.gov

It is plausible that this compound, as a purine derivative, could influence cellular energy homeostasis. The N9-octyl group, a lipophilic chain, may facilitate its interaction with mitochondrial membranes, the primary site of cellular respiration and ATP production. However, without direct experimental evidence, any potential impact on glycolysis, oxidative phosphorylation, or ATP synthesis remains speculative.

Table 1: Potential Metabolic and Bioenergetic Effects of Purine Analogues

Metabolic ProcessPotential Effect of Purine AnaloguesPutative Mechanism
Nucleic Acid Synthesis InhibitionCompetitive inhibition of enzymes in purine metabolism.
ATP Levels DepletionIncreased energy demand for DNA repair; interference with ATP synthesis. nih.gov
Mitochondrial Function Potential ModulationInteraction with mitochondrial membranes due to lipophilic substituents.

Note: This table is based on the activities of related purine analogues, and the effects of this compound may differ.

Impact on Membrane Dynamics, Cellular Permeability, and Intracellular Transport Processes

Specific studies on the impact of this compound on membrane dynamics are not currently available. Nevertheless, the lipophilic nature of the N9-octyl substituent strongly suggests that the compound is likely to interact with cellular membranes. The long alkyl chain would facilitate its insertion into the lipid bilayer, which could, in turn, alter membrane fluidity, permeability, and the function of membrane-associated proteins.

The interaction of lipophilic compounds with cell membranes can lead to a range of effects, including:

Altered Membrane Fluidity: The insertion of the octyl chain into the lipid bilayer could disrupt the ordered packing of phospholipids, potentially increasing membrane fluidity.

Increased Permeability: Changes in membrane fluidity can lead to increased permeability to ions and small molecules.

Modulation of Membrane Proteins: By altering the lipid environment, the function of integral and peripheral membrane proteins, such as channels, transporters, and receptors, could be affected.

While these are general principles of how lipophilic molecules can affect cell membranes, dedicated biophysical studies are required to determine the precise effects of this compound.

Influence on Immunological Cell Function and Cytokine Production (cellular level)

Direct experimental data on the immunological effects of this compound is scarce. However, the purine scaffold is central to immune regulation, and numerous purine derivatives exhibit significant immunomodulatory properties.

Purine metabolism is crucial for the proliferation of immune cells, and purine analogues are known to have immunosuppressive effects. nih.gov For instance, some purine nucleoside analogues can induce programmed cell death (apoptosis) in both dividing and resting lymphocytes. nih.gov This action on lymphocytes can lead to a reduction in both T-cell and B-cell populations, which is a key mechanism for their use in treating certain leukemias and autoimmune diseases. nih.govnih.gov

Furthermore, purine derivatives can modulate the production of cytokines, which are key signaling molecules in the immune system. The activation of purinergic receptors on immune cells can either suppress or enhance the release of pro-inflammatory and anti-inflammatory cytokines, depending on the specific receptor subtype and the cellular context.

Given these established roles of purine analogues, it is conceivable that this compound could modulate immune cell function. The nature and extent of this modulation would depend on its specific interactions with purinergic receptors and enzymes involved in purine metabolism within immune cells.

Table 2: Potential Immunomodulatory Activities of Purine Analogues

Immune Cell/ProcessPotential Effect of Purine AnaloguesPutative Mechanism
Lymphocyte Proliferation InhibitionInterference with DNA synthesis and induction of apoptosis. nih.govnih.gov
T-cell Function ModulationCan lead to a reduction in T-cell populations, particularly the CD4+ subset. nih.gov
Cytokine Production ModulationInteraction with purinergic receptors on immune cells.

Note: This table reflects the general activities of purine analogues. The specific immunological effects of this compound have not been determined.

Antimicrobial and Antiviral Mechanism of Action in In Vitro Pathogen Models

While there is no specific information on the antimicrobial or antiviral mechanisms of this compound, the broader class of 6,9-disubstituted purines has been investigated for such properties. The lipophilic nature imparted by the N9-octyl group could be a significant factor in any potential antimicrobial or antiviral activity.

Antimicrobial Mechanisms of Related Compounds: For some antimicrobial agents, a lipophilic substituent is crucial for activity, particularly against Gram-positive bacteria and fungi. nih.gov This is often because the lipophilic moiety facilitates the compound's interaction with and disruption of the microbial cell membrane. Potential antimicrobial mechanisms of purine derivatives could include:

Inhibition of Nucleic Acid Synthesis: As antimetabolites, they can interfere with the synthesis of DNA and RNA, which is essential for microbial replication.

Enzyme Inhibition: They may target specific microbial enzymes that are vital for survival.

Membrane Disruption: The lipophilic octyl group could potentially intercalate into the microbial cell membrane, leading to a loss of integrity and cell death.

Antiviral Mechanisms of Related Compounds: Many antiviral drugs are nucleoside or nucleotide analogues that act by inhibiting viral replication. The general mechanisms include:

Inhibition of Viral Polymerases: After being converted to their triphosphate form within the cell, these analogues can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Competitive Inhibition: They can compete with natural nucleosides for the active site of viral polymerases.

Two series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov Some of these compounds displayed significant activity, with some inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov While this is related to anticancer activity, the mechanisms of inhibiting cell proliferation could have parallels in antiviral or antimicrobial action.

Without direct experimental validation, the antimicrobial and antiviral potential of this compound remains a subject for future investigation.

Structure Activity Relationship Sar and Computational Modeling of 9 Octyl 9h Purin 6 Amine Derivatives

Design Principles for Comprehensive SAR Studies of 9-Octyl-9H-Purin-6-amine Analogues

Comprehensive SAR studies for this compound analogues are founded on systematic structural modifications to elucidate the chemical features essential for biological activity. A primary principle involves the strategic alteration of three key molecular regions: the N9-octyl chain, the purine (B94841) core, and the C6-exocyclic amine group.

The design of these studies often begins with the synthesis of a focused library of analogues. For the N9-substituent, this includes varying the length of the alkyl chain (e.g., from hexyl to decyl), introducing branching (e.g., iso-octyl, neo-octyl), and incorporating cyclic moieties to probe the spatial and hydrophobic requirements of the binding pocket.

Modifications to the purine ring are another critical aspect. Substituents are systematically introduced at the C2, C6, and C8 positions to explore the effects of steric bulk, electronic properties, and hydrogen bonding potential. For instance, introducing small alkyl groups, halogens, or amino groups at these positions can provide valuable insights into the topology and electronic environment of the target's binding site.

Finally, the exocyclic amine at the C6 position is a key interaction point. SAR studies in this region may involve mono- or di-substitution with various alkyl or aryl groups to understand the steric tolerance and the importance of hydrogen bond donor/acceptor patterns. The overarching goal is to construct a detailed map of the chemical space around this compound that correlates structural changes with biological outcomes.

Elucidation of Structural Determinants for Molecular Target Binding and Biological Response

The biological activity of this compound derivatives is intricately linked to specific structural features that govern their binding to molecular targets. The interplay between the octyl chain, the purine ring, and the exocyclic amine dictates the affinity and efficacy of these compounds.

The N9-octyl chain plays a crucial role in the interaction of these derivatives with their biological targets, primarily through hydrophobic interactions. The length and branching of this alkyl chain can significantly impact binding affinity. An optimal chain length often exists, where the hydrophobic interactions with a corresponding pocket in the target protein are maximized.

For instance, a systematic variation of the alkyl chain length in a series of 9-alkyladenine derivatives might reveal a parabolic relationship with biological activity, where chains shorter or longer than octyl result in decreased potency. Branching of the octyl chain can also modulate activity by altering the compound's conformational flexibility and its fit within the binding site. Increased branching may lead to steric hindrance, but in some cases, it can provide a more favorable orientation for other parts of the molecule to interact with the target.

Table 1: Illustrative SAR Data for N9-Alkyl Chain Modifications of 9-Alkyl-9H-purin-6-amine

CompoundN9-SubstituentRelative Binding Affinity
1n-Hexyl0.6
2n-Heptyl0.8
3n-Octyl 1.0
4n-Nonyl0.7
5n-Decyl0.5
6iso-Octyl0.9
7neo-Octyl0.4

Note: Data are hypothetical and for illustrative purposes.

Substitutions on the purine ring at the C2, C6, and C8 positions are critical for fine-tuning the electronic properties and steric profile of this compound analogues. The electronic nature of these substituents can influence the pKa of the purine ring system and its ability to participate in electrostatic interactions and hydrogen bonding.

For example, the introduction of an electron-withdrawing group, such as a halogen, at the C2 position can alter the charge distribution across the purine ring, potentially enhancing interactions with an electron-rich region of the binding site. Conversely, an electron-donating group, like an amino group, at the C8 position could increase the hydrogen-bonding capacity of the molecule. nih.gov Studies on related 2,6,9-trisubstituted purines have shown that steric properties can be a dominant factor in their biological activity. nih.gov

Table 2: Impact of Purine Ring Substitutions on the Biological Activity of this compound Analogues

CompoundC2-SubstituentC8-SubstituentRelative Activity
3-H-H1.0
8-Cl-H1.5
9-NH2-H1.2
10-H-Br0.8
11-H-NH21.1

Note: Data are hypothetical and for illustrative purposes.

The exocyclic amine group at the C6 position of the purine ring is a crucial hydrogen bond donor, and its interactions are often essential for high-affinity binding to biological targets. mdpi.com This amino group can form key hydrogen bonds with specific amino acid residues, such as aspartate or glutamate, in the active site of a protein.

Modification of this amine can have profound effects on activity. For instance, methylation to a secondary amine may still allow for hydrogen bond donation, but conversion to a tertiary amine would eliminate this capability, often leading to a significant loss of potency. The planarity of the purine ring system and the positioning of this amino group are critical for the precise geometry required for effective hydrogen bonding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the structural properties of this compound derivatives with their biological activities. These models are invaluable for predicting the activity of untested analogues and for guiding the design of new compounds with improved properties.

The development of a robust QSAR model begins with the careful selection of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For this compound analogues, relevant descriptors would likely include:

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP) or calculated variations (e.g., ClogP), which are crucial for modeling the interactions of the octyl chain. nih.govtandfonline.com

Electronic descriptors: such as Hammett constants, partial atomic charges, and dipole moments, to describe the effects of substituents on the purine ring's electronic distribution.

Steric descriptors: like molecular weight, molar refractivity, and van der Waals volume, to account for the size and shape of the molecules.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Once a set of descriptors is calculated for a series of compounds with known biological activities, a statistical model is developed using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The goal is to generate an equation that can accurately predict the biological activity of new compounds based on their calculated descriptor values. A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 3: Key Molecular Descriptors for QSAR Modeling of Purine Derivatives

Descriptor TypeExample DescriptorProperty Modeled
HydrophobicClogPLipophilicity and membrane permeability
ElectronicHammett constant (σ)Electron-donating/withdrawing nature of substituents
StericMolar Refractivity (MR)Molecular volume and polarizability
TopologicalWiener IndexMolecular branching and compactness

Predictive Capabilities of QSAR Models for Purine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For purine-based compounds, QSAR studies have demonstrated significant predictive power in identifying key molecular descriptors that influence their therapeutic effects.

Several studies on substituted purine analogs have successfully developed robust QSAR models. For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors yielded a model with a high predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. wikipedia.org This model identified descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being influential in the inhibitory activity. wikipedia.org Such models provide valuable insights into the structural requirements for enhancing the desired biological activity.

Another study focused on 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives as anti-proliferative agents developed a QSAR model using a Genetic Function Algorithm (GFA). nih.gov The best model demonstrated strong statistical fitness with a training set correlation coefficient (R²trng) of 0.919035 and a cross-validated correlation coefficient (Q²cv) of 0.866475, indicating its high predictive capability. nih.gov

Furthermore, 3D-QSAR models, which consider the three-dimensional properties of molecules, have been employed for 9H-purine derivatives targeting the Epidermal Growth Factor Receptor (EGFR). acs.orgmdpi.com These models help in understanding the spatial arrangement of substituents and their influence on binding affinity, thereby guiding the rational design of new, more potent inhibitors. acs.orgmdpi.com The predictive ability of these QSAR models for purine derivatives is summarized in the table below.

QSAR Model TypeTargetKey Statistical ParametersReference
2D-QSARc-Src tyrosine kinaser² = 0.8319, q² = 0.7550 wikipedia.org
2D-QSARAnti-proliferative (EGFR-TK)R²trng = 0.919035, Q²cv = 0.866475 nih.gov
3D-QSAREGFRStatistically satisfactory models for predicting inhibitory activity. acs.orgmdpi.com

These examples underscore the predictive potential of QSAR models in the development of purine-based therapeutic agents, allowing for the in silico screening and prioritization of candidates before their synthesis and biological evaluation.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in elucidating the binding mode of this compound derivatives and identifying key interactions that contribute to their biological activity.

For many biological targets of purine derivatives, such as G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors, experimentally determined three-dimensional structures may not be available. In such cases, homology modeling is employed to construct a 3D model of the target protein based on the known structure of a homologous protein.

For instance, the adenosine A1 receptor, a potential target for purine analogs, has been modeled using homology techniques. nih.govnih.gov These models are typically built using the atomic coordinates of related proteins like bacteriorhodopsin as a template. nih.gov Once a homology model is generated, it undergoes rigorous validation to ensure its quality and reliability for subsequent docking studies. nih.gov The preparation of the receptor structure for docking involves adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on the location of known ligands in the template structure or mutagenesis data.

With a prepared receptor structure, docking simulations can be performed to predict the binding pose of this compound and its derivatives. Various software packages are available for this purpose, each employing different algorithms to explore the conformational space of the ligand within the binding site and to score the resulting poses.

Studies on purine derivatives have utilized molecular docking to investigate their interactions with a range of molecular targets, including:

Adenosine Receptors: Docking studies have been used to understand the binding of antagonists to the adenosine A1 receptor, helping to rationalize the structure-activity relationships observed experimentally. nih.gov

Kinases: 9H-purine derivatives have been docked into the active site of EGFR to elucidate their inhibitory mechanism, which often involves competing with ATP for its binding site. acs.org Similarly, docking studies have been performed on 9-(arenethenyl)purines as dual Src/Abl kinase inhibitors. libretexts.org

Other Enzymes: Purine analogs have also been investigated as inhibitors of other enzymes, with docking used to predict their binding modes and guide further optimization.

The octyl chain at the N9 position of this compound is expected to play a significant role in its binding, likely by occupying a hydrophobic pocket within the target's binding site.

The analysis of docking results provides detailed insights into the molecular interactions between the ligand and the protein. This includes the identification of:

Hydrogen Bonds: The purine core of this compound contains several hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the binding site.

Pi-Pi Stacking: The aromatic purine ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

For example, in docking studies of 2,9-disubstituted purine derivatives with EGFR-tyrosine kinase, specific hydrogen bond interactions with residues like MET793 and THR854, as well as hydrophobic interactions with LEU718, LEU844, and VAL726, were identified as being critical for high binding affinity. nih.gov The following table summarizes potential key interactions for purine derivatives with various targets.

TargetInteracting ResiduesType of Interaction
EGFR-Tyrosine KinaseMET793, THR854Hydrogen Bonding
EGFR-Tyrosine KinaseLEU718, LEU844, VAL726Hydrophobic
Adenosine A1 ReceptorN/AHydrogen Bonding, Hydrophobic
Src/Abl KinaseN/AHydrogen Bonding, Pi-Pi Stacking

By analyzing these interactions, researchers can understand the structural basis for the activity of this compound derivatives and design modifications to enhance their binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and flexibility of ligands and proteins over time.

In an aqueous solution, the flexible octyl chain of this compound is expected to adopt a range of conformations. MD simulations can be used to explore this conformational landscape and understand the dynamic behavior of the molecule.

The long alkyl chain will be subject to the hydrophobic effect, which may lead to a phenomenon known as "hydrophobic collapse," where the chain folds upon itself to minimize its contact with water molecules. wikipedia.org This can result in a more compact conformation in solution compared to a fully extended state.

The flexibility of the octyl chain is primarily due to the rotation around its single carbon-carbon bonds. The analysis of torsion angle motions from MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov It is expected that the torsion angles will predominantly adopt staggered conformations (gauche and anti), with the anti-conformation being generally more stable for adjacent carbon atoms.

The purine ring itself is a rigid scaffold, but the octyl chain introduces significant flexibility to the molecule as a whole. Understanding the conformational preferences of this compound in solution is crucial, as the conformation it adopts can influence its ability to bind to its biological target. The molecule must adopt a conformation that is complementary to the binding site of the receptor or enzyme for effective interaction. MD simulations can thus provide valuable insights into the pre-binding conformational state of the ligand.

Ligand-Target Complex Stability and Dynamics Over Time

No molecular dynamics simulation studies detailing the stability and temporal dynamics of a ligand-target complex involving this compound were found.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

There is no available research that performs quantum chemical calculations, including Frontier Molecular Orbital (FMO) analysis or Electrostatic Potential Surface mapping, specifically for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Specific data on the HOMO-LUMO gap, ionization potential, electron affinity, or other reactivity descriptors for this compound derived from FMO analysis is not present in the literature.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

No studies containing electrostatic potential surface maps or detailed charge distribution analysis for this compound could be located.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Analogues

There is no literature describing the development of pharmacophore models based on this compound or its use in virtual screening campaigns to identify novel analogues.

Pre Clinical Model Investigations and in Vitro Cellular Studies of 9 Octyl 9h Purin 6 Amine

Evaluation in Established Cell Line Models

Eukaryotic Cell Line Panels (e.g., immortalized cell lines, primary cell cultures of non-human origin)

The cytotoxic potential of purine (B94841) derivatives, a class of compounds to which 9-Octyl-9H-Purin-6-amine belongs, has been evaluated across a variety of eukaryotic cell lines. While direct studies on this compound are limited, research on analogous 6,9-disubstituted and 6,8,9-trisubstituted purines provides insights into the potential activity of this compound. The presence of an alkyl chain at the N9 position is a common feature in many of these analogs, and its length can significantly influence cytotoxic activity.

Studies on a series of novel 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines demonstrated cytotoxic activities on human cancer cell lines, including HUH7 (liver), HCT116 (colon), and MCF7 (breast). nih.gov For instance, certain compounds within this series exhibited potent anticancer activities with IC50 values in the low micromolar range against various hepatocellular carcinoma cell lines. nih.gov Another study on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives showed high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. semanticscholar.org

The following table summarizes the cytotoxic activities of some representative N9-substituted purine analogs against various cancer cell lines. It is important to note that these are not direct data for this compound but for structurally related compounds.

Cytotoxic Activity of N9-Substituted Purine Analogs in Eukaryotic Cell Lines

Compound AnalogueCell LineCancer TypeIC50 (µM)Reference
6-(4-(4-trifluoromethylphenyl)piperazine)-9-(4-fluorobenzyl)purineHuh7Liver Carcinoma0.08 researchgate.net
6-(4-(3,4-dichlorophenyl)piperazine)-9-benzylpurineHuh7Liver Carcinoma0.13 researchgate.net
N-(11-(purin-6-ylamino)undecanoyl) derivative4T1Murine Mammary Carcinoma~5 semanticscholar.org
N-(11-(purin-6-ylamino)undecanoyl) derivativeCOLO201Human Colorectal Adenocarcinoma~10 semanticscholar.org
9-Cyclopentyl-6-(...)-8-(...)purine derivative 19Huh7Hepatocellular Carcinoma2.9 nih.gov

The structure-activity relationship (SAR) studies of these analogs suggest that the nature and length of the N9-alkyl substituent can modulate the cytotoxic potency. The octyl chain in this compound, being a moderately long and lipophilic group, may influence its cellular uptake and interaction with intracellular targets.

Prokaryotic and Viral Cell Culture Systems for Antimicrobial/Antiviral Efficacy Studies

The antimicrobial and antiviral potential of purine derivatives is an area of active investigation. The substitution at the N9 position with an alkyl chain has been shown to be a critical determinant of activity against various pathogens.

In the context of antimicrobial activity, studies on berberrubine (B190655) derivatives with 9-O-alkyl substituents have demonstrated that the length of the alkyl chain is crucial for efficacy against Gram-positive bacteria and fungi. nih.gov Specifically, derivatives with hexyl, heptyl, octyl, nonyl, and decyl chains showed strong antimicrobial activity, suggesting that an octyl group, as present in this compound, could confer significant antibacterial and antifungal properties. nih.gov The lipophilicity imparted by the alkyl chain is thought to be important for the interaction with microbial cell membranes. nih.gov It has been observed that both too short and too long alkyl chains can lead to decreased activity. nih.gov

Regarding antiviral activity, research on 9-alkylguanines has shown that the length of the alkyl chain influences their protective effects against Semliki Forest virus (SFV) infection in mice. nih.gov In that particular model, 9-alkylguanines with alkyl chains of four to six carbons were found to be the most active. nih.gov While this suggests an optimal range, the activity of a 9-octyl derivative would need to be empirically determined. Other studies on tricyclic analogues of acyclovir (B1169) and ganciclovir (B1264) have also highlighted the importance of substitutions on the purine ring system for antiviral efficacy against herpes simplex virus type 1 (HSV-1). nih.gov

Below is a table summarizing the antimicrobial and antiviral activities of some N9-alkyl substituted purine and related heterocyclic analogs.

Antimicrobial and Antiviral Activity of N9-Alkyl Substituted Analogs

Compound Analogue ClassOrganism/VirusActivity MetricObserved ActivityReference
9-O-Alkylberberrubine derivatives (C6-C11)Gram-positive bacteria & FungiMICStrong antimicrobial activity nih.gov
9-Alkylguanines (C4-C6)Semliki Forest virus (in mice)Protective effectMost active in this range nih.gov
Benzo-thiazole amine analogsHBV, Cox B3, HCV, Influenza AIC500.71–34.87 µM mdpi.com
6-(4-biphenylyl)-...-imidazo[1,2-a]purine analogue of GCVHerpes Simplex Virus 1 (HSV-1)Selectivity Index~1000 nih.gov

Assessment in Organoid and 3D Cell Culture Models for Complex Biological Systems

Organoid and 3D cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of tissues and tumors compared to traditional 2D cell cultures. nih.govnih.gov These models are valuable tools for preclinical drug evaluation, allowing for the study of cellular interactions, drug penetration, and treatment response in a more physiologically relevant context. mdpi.com

Cancer patient-derived organoids (CPDOs), for instance, have been shown to retain key characteristics of the original tumor, including its genetic and phenotypic heterogeneity. nih.gov This makes them a powerful platform for screening the efficacy of novel therapeutic agents and for mechanistic studies. nih.gov A study on colorectal cancer patient-derived organoids demonstrated their utility in evaluating the metabolic response to natural compounds like curcumin, revealing effects on purine metabolism. researchgate.net

While there is a growing body of literature on the use of organoids for cancer research and drug discovery, specific studies evaluating this compound or closely related N9-alkylpurines in these advanced models have not been identified in the current literature search. The application of such models would be a logical and crucial step in the preclinical development of this compound to understand its efficacy in a more complex, tissue-like setting.

Animal Models for Investigating Specific Biological Mechanisms

In Vivo Probing of Purinergic System Modulation in Rodent Models (e.g., receptor occupancy studies)

The purinergic system, which includes purine and pyrimidine (B1678525) receptors, plays a crucial role in a wide range of physiological processes in the central nervous system (CNS) and periphery. nih.gov Purine derivatives can act as modulators of this system, and in vivo studies in rodent models are essential to understand their pharmacological effects.

Research on 9-ethylpurine derivatives has been undertaken to develop selective adenosine (B11128) receptor antagonists. nih.gov Adenosine receptors (A1, A2A, A2B, and A3) are a class of purinergic P1 receptors. nih.gov Studies have shown that substitutions at various positions of the purine ring of 9-ethyladenine (B1664709) can lead to compounds with high affinity for different adenosine receptor subtypes. nih.gov For example, 8-bromo-9-ethyladenine (B1234844) showed high affinity for A2A and A2B receptors. nih.gov

While these studies provide a framework for how N9-alkylpurines can interact with the purinergic system, there is currently no specific in vivo data, such as receptor occupancy studies, for this compound in rodent models. Receptor occupancy studies are crucial for determining the extent to which a compound binds to its target receptor in a living organism at different dose levels, which is a key parameter in drug development. A biomathematical model for purine de novo synthesis and the inosinic branch point has been developed in different rat tissues, which could be a useful tool in studying the in vivo effects of purine derivatives. nih.gov

Studies in Non-Mammalian Models for Pathway Elucidation and Genetic Screens

Extensive searches of scientific literature and databases have revealed no publicly available studies on the use of this compound in non-mammalian models such as the zebrafish (Danio rerio) or the nematode (Caenorhabditis elegans). Consequently, there is no data to report regarding its application in pathway elucidation or for the purpose of conducting genetic screens in these model organisms.

Mechanistic Studies in Rodent Models of Disease Pathophysiology

There is currently a lack of published research detailing the mechanistic investigation of this compound in rodent models of disease. This includes a void of information regarding its effects in inflammatory models and in xenograft models for the study of cancer mechanisms of action. As such, no data on its specific biological mechanisms in these preclinical settings can be provided.

Pharmacokinetic and Metabolic Profile in Pre-clinical Systems (non-human models)

Detailed pharmacokinetic and metabolic profiling of this compound in non-human preclinical systems has not been reported in the available scientific literature. The subsequent sections reflect this absence of data.

Absorption and Distribution Studies in Animal Models

No studies detailing the absorption and tissue distribution of this compound in any animal models have been identified. Therefore, information regarding its uptake and dissemination throughout the body following administration is not available.

Hepatic Metabolism and Metabolite Identification in Non-Human Liver Microsomes/Hepatocytes

There are no published data on the hepatic metabolism of this compound or the identification of its metabolites in non-human liver microsomes or hepatocytes. Investigations into its biotransformation pathways in the liver have not been documented.

Elimination Pathways and Excretion Profiles in Pre-clinical Species

Information regarding the elimination pathways and excretion profiles of this compound in any preclinical species is not available in the public domain. Studies characterizing how this compound and its potential metabolites are cleared from the body have not been reported.

Analytical and Bioanalytical Methodologies for Research on 9 Octyl 9h Purin 6 Amine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is the cornerstone for the separation, identification, and quantification of 9-Octyl-9H-purin-6-amine from simple solutions and complex matrices. The selection of a specific technique is dictated by the analyte's physicochemical properties and the research objective.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the content of this compound. Due to the compound's purine (B94841) core and the nonpolar octyl chain, reversed-phase HPLC is the most suitable approach.

Method development typically begins with selecting a C18 stationary phase, which provides effective separation for compounds with mixed polarity. A gradient elution strategy is often employed to ensure sharp peaks and efficient separation from potential impurities. nih.gov The mobile phase usually consists of an aqueous component, such as water with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the purine ring, and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). frontiersin.org Detection is typically achieved using a photodiode array (PDA) detector, monitoring at a wavelength around 254-260 nm, which corresponds to the UV absorbance maximum for the purine chromophore. frontiersin.org

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound. The method is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. researchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientStart at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate1.0 mL/min
Column Temperature40°C frontiersin.org
Injection Volume5 µL frontiersin.org
DetectionUV-PDA at 260 nm

Gas Chromatography (GC) Applications for Volatile Derivatives or Specific Analyses

Gas Chromatography (GC) is generally not suitable for the direct analysis of purine compounds like this compound due to their low volatility and thermal instability. researchgate.net However, GC can be employed following a chemical derivatization step that converts the non-volatile analyte into a thermally stable and volatile derivative.

A common derivatization strategy involves silylation, where active hydrogens (such as the one on the exocyclic amine) are replaced with a silyl (B83357) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. nih.gov The resulting silylated derivative of this compound exhibits increased volatility and thermal stability, making it amenable to GC analysis. nih.gov This approach is particularly useful for specific applications where GC-based detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), are preferred.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterCondition
Derivatization ReagentN-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) nih.gov
GC ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280°C
Oven ProgramInitial 150°C, hold 1 min, ramp at 15°C/min to 300°C, hold 10 min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV

Supercritical Fluid Chromatography (SFC) Methodologies for Chiral or Polar Compound Separation

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC for the analysis of polar compounds. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. teledynelabs.com This technique offers advantages of high efficiency, rapid analysis times, and reduced consumption of organic solvents, aligning with green chemistry principles. selvita.comnih.gov

For a moderately polar compound like this compound, SFC can provide excellent separation performance. The method would involve a polar stationary phase (e.g., silica (B1680970), diol) and a mobile phase of supercritical CO2 mixed with a polar organic modifier, such as methanol or ethanol, often containing an additive like ammonium hydroxide (B78521) or an amine to improve peak shape for basic compounds. waters.com While this compound is not inherently chiral, SFC is a leading technique for chiral separations. chromatographyonline.com Should chiral analogues or metabolites of the compound be of interest, SFC coupled with a chiral stationary phase (CSP), such as one based on a polysaccharide derivative, would be the method of choice. nih.goveuropeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both quantification and structural elucidation. rsc.org It is most powerfully applied when coupled with a chromatographic separation technique.

LC-MS/MS for Trace Analysis in Complex Biological Matrices (e.g., cell lysates, tissue homogenates from non-human sources)

For the quantification of this compound at trace levels in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.net This technique combines the superior separation capabilities of Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. chromatographyonline.com

Sample preparation is critical and typically involves protein precipitation using cold acetonitrile or perchloric acid, followed by centrifugation to remove cellular debris. frontiersin.org An isotopically labeled internal standard (e.g., 13C- or 15N-labeled this compound) should be added at the beginning of the extraction process to correct for matrix effects and variations in recovery.

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. nih.gov In MRM, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, high-abundance fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the complex biological matrix. nih.gov This methodology allows for quantification at very low concentrations (ng/mL or pg/mL levels). creative-proteomics.com

Interactive Data Table: Proposed LC-MS/MS Parameters for Quantification

ParameterCondition
ChromatographyUPLC with a C18 column
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS AnalyzerTriple Quadrupole
Acquisition ModeMultiple Reaction Monitoring (MRM)
Analyte (Precursor → Product Ion)m/z 248.18 → m/z 136.06 (Calculated for [M+H]+ and fragmentation of octyl chain)
Internal StandardIsotopically Labeled this compound

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in In Vitro Systems

To investigate the metabolic fate of this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with LC and performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is employed. nih.gov HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of metabolites. mdpi.com

In vitro systems, such as non-human liver microsomes or cell cultures, are incubated with the parent compound. After incubation, the samples are extracted and analyzed by LC-HRMS. The resulting data is processed to find signals corresponding to potential metabolites. Common metabolic pathways for N-alkylated purines include oxidation of the alkyl chain (e.g., hydroxylation), N-dealkylation, or oxidation of the purine ring itself. By comparing the accurate masses of detected signals to the theoretical masses of predicted metabolites, potential candidates can be identified. Further structural confirmation is achieved through the analysis of fragmentation patterns (MS/MS spectra). nih.gov

Interactive Data Table: Potential Metabolites and Their Theoretical Exact Masses

Metabolic TransformationPotential MetaboliteChemical Formula ([M+H]+)Monoisotopic Mass ([M+H]+)
Parent CompoundThis compoundC13H22N5+248.1870
Hydroxylation on Alkyl ChainHydroxy-9-octyl-9H-purin-6-amineC13H22N5O+264.1819
Oxidation of Purine RingThis compound N-oxideC13H22N5O+264.1819
N-DealkylationAdenine (B156593)C5H6N5+136.0618

Imaging Mass Spectrometry for Spatial Distribution in Ex Vivo Tissues (non-human)

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, is a powerful, label-free bioanalytical tool for visualizing the spatial distribution of a wide array of molecules—including small molecule compounds like this compound—directly within thin sections of biological tissue. nih.govnih.govmaastrichtuniversity.nl This technique combines the sensitivity and selectivity of mass spectrometry with the spatial information of histology, providing molecular maps that show the localization of specific analytes in relation to tissue morphology. nih.govmaastrichtuniversity.nl

The general workflow for a MALDI-MSI experiment to determine the distribution of this compound in ex vivo non-human tissues, such as from a mouse model, involves several critical steps. nih.govwikipedia.org First, the tissue of interest (e.g., brain, liver, or tumor) is rapidly excised and flash-frozen to preserve the in-situ molecular composition and prevent degradation. wikipedia.org The frozen tissue is then sectioned into thin slices (typically 10-20 µm) using a cryomicrotome and mounted onto a conductive microscope slide. nih.govwikipedia.org A crucial step is the application of a MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), which co-crystallizes with the analyte and facilitates its desorption and ionization upon laser irradiation. maastrichtuniversity.nl

The prepared slide is placed into the mass spectrometer, where a laser is systematically rastered across the tissue surface. At each coordinate (pixel), a full mass spectrum is acquired. nih.gov The resulting dataset consists of thousands of mass spectra, each linked to a specific x-y location on the tissue. nih.gov By plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound at each pixel, a two-dimensional ion density map is generated. nih.gov This map reveals the compound's distribution and accumulation in different anatomical regions of the tissue. researchgate.net Such studies are vital for understanding a compound's pharmacokinetics and target tissue engagement. For example, MALDI-MSI has been successfully used to map the distribution of various metabolites, including those in the purine metabolism pathway, in brain tissue. researchgate.net

Table 1: Hypothetical MALDI-MSI Data for this compound Distribution in a Murine Brain Section
Brain RegionMean Signal Intensity (Arbitrary Units)Standard DeviationRelative Abundance (%)
Cortex15,400± 1,25045.0
Hippocampus8,600± 98025.1
Thalamus6,250± 75018.3
Cerebellum3,950± 55011.6

Spectroscopic Methods for Interaction Studies and Conformational Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of compounds and for studying molecular interactions. Purine derivatives inherently absorb light in the UV range due to their aromatic heterocyclic structure. nih.govnih.gov This property allows for the direct quantification of this compound in solution using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance at its wavelength of maximum absorption (λmax) and using a predetermined molar extinction coefficient, the concentration of a pure sample can be accurately calculated.

Furthermore, UV-Vis spectroscopy is a valuable tool for conducting binding assays. When this compound interacts with a biological target, such as a protein or nucleic acid, changes in the local microenvironment of the purine ring can occur. These changes can lead to shifts in the λmax (bathochromic or hypsochromic shifts) or changes in the molar absorptivity (hyperchromic or hypochromic effects). By systematically titrating the compound with its binding partner and monitoring these spectral changes, one can determine key binding parameters such as the binding affinity (Ka) and stoichiometry of the interaction. nih.gov This method provides a straightforward, real-time approach to characterizing ligand-receptor binding events.

Table 2: Example Calibration Curve Data for this compound Using UV-Vis Spectroscopy
Concentration (µM)Absorbance at λmax (e.g., 265 nm)
50.112
100.225
250.560
501.118

Fluorescence spectroscopy offers exceptional sensitivity for studying molecular interactions and tracking molecules within cellular environments. nih.gov While this compound may possess some intrinsic fluorescence, a common strategy involves conjugating it with an extrinsic fluorophore (a fluorescent dye) to create a fluorescent probe. bohrium.com The choice of fluorophore is critical and is based on factors like quantum yield, photostability, and minimal perturbation to the compound's biological activity. nih.gov

For studying ligand-receptor interactions, Fluorescence Resonance Energy Transfer (FRET) is a powerful technique. nih.gov FRET measures the non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). nih.gov In a potential assay, a fluorescently labeled this compound (the donor) and a fluorescently labeled receptor protein (the acceptor) could be used. Upon binding, the close proximity of the donor and acceptor would result in FRET, detectable as a decrease in donor emission and an increase in acceptor emission, allowing for the real-time monitoring of the binding event. nih.gov

To monitor cellular uptake, cells can be incubated with the fluorescently labeled this compound. dovepress.com Techniques like flow cytometry can then be used to quantify the amount of compound taken up by a large population of cells by measuring the fluorescence intensity of individual cells. researchgate.net Confocal fluorescence microscopy provides spatial information, allowing for the visualization of the compound's accumulation and subcellular localization within single living cells. nih.govdovepress.com

Table 3: Illustrative Flow Cytometry Data for Cellular Uptake of a Fluorescently Labeled this compound Analog
Incubation Time (minutes)Mean Fluorescence Intensity (per cell)Percentage of Fluorescent Cells
0 (Control)150.5%
3085065.2%
601,98092.8%
1204,15098.5%

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-level structural and dynamic information about molecules in solution. nih.gov For this compound, NMR is essential for confirming its chemical structure, determining its three-dimensional conformation, and characterizing its interactions with biological macromolecules. nih.govnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra serve as a fingerprint for the molecule, confirming the presence of all expected chemical groups. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals definitively. For conformational analysis, the Nuclear Overhauser Effect (NOE) is key. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints to define the preferred conformation of the flexible octyl chain relative to the rigid purine ring system. univr.it

NMR is also a powerful tool for studying ligand-protein interactions, especially for weak to moderate affinity binders. nih.govresearchgate.net In "protein-observed" experiments like Chemical Shift Perturbation (CSP), an unlabeled ligand (this compound) is titrated into a solution of an isotope-labeled (¹⁵N or ¹³C) protein. nih.govresearchgate.net Binding will cause changes in the chemical shifts of the protein's backbone amides located at the interaction interface, allowing for "epitope mapping." researchgate.net Conversely, in "ligand-observed" experiments like Saturation Transfer Difference (STD) NMR, the protein is saturated with radiofrequency pulses. This saturation is transferred to a binding ligand via spin diffusion, resulting in a decrease in the ligand's NMR signal intensity. nih.gov STD-NMR is highly effective for screening and for identifying which part of the ligand is in direct contact with the protein. nih.govresearchgate.net

Table 4: Application of NMR Techniques to the Study of this compound
NMR ExperimentPrimary Information Obtained
1D ¹H, ¹³C NMRStructural verification and purity assessment.
2D COSY, HSQC, HMBCUnambiguous assignment of all proton and carbon signals.
2D NOESY/ROESYDetermination of solution conformation and spatial proximity of atoms.
Chemical Shift Perturbation (CSP)Mapping the binding site on a target protein. nih.gov
Saturation Transfer Difference (STD)Confirmation of binding and identification of the ligand's binding epitope. nih.gov

Electrophoretic Techniques for Purity Assessment and Interaction Studies

Electrophoretic methods, particularly Capillary Electrophoresis (CE), are high-resolution separation techniques well-suited for the analysis of small molecules like purine derivatives. nih.govwikipedia.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. wikipedia.orgscispace.com

For purity assessment, Capillary Zone Electrophoresis (CZE) is the most common mode. In CZE, analytes are separated in a narrow-bore capillary based on their charge-to-size ratio under the influence of a strong electric field. wikipedia.org A sample of this compound would be expected to migrate as a single, sharp peak, and its migration time would be highly reproducible under constant conditions. The presence of impurities would be indicated by additional peaks in the electropherogram. The peak area is proportional to the concentration, allowing for quantitative purity determination, often with detection limits in the low micromolar range when using a UV detector. nih.gov

CE can also be adapted to study biomolecular interactions through a technique called Affinity Capillary Electrophoresis (ACE). In a typical ACE experiment, one of the binding partners (e.g., a receptor protein) is included at a fixed concentration in the running buffer. When a sample of this compound is injected, its migration time will change depending on the fraction of time it spends bound to the receptor. By performing multiple runs with varying concentrations of the receptor in the buffer, it is possible to calculate the binding constant of the interaction.

Table 5: Representative Capillary Electrophoresis Data for Purity Analysis of a this compound Sample
Peak IDMigration Time (min)Peak Area (mAU*s)Relative Area (%)Identity
14.52158.699.31This compound
25.110.850.53Unknown Impurity 1
35.340.250.16Unknown Impurity 2

Development of Specialized Assays for Cellular Uptake, Intracellular Localization, and Target Engagement (e.g., fluorescent probes, radiolabeling, affinity purification)

To deeply investigate the biological activity of this compound, specialized assays must be developed to probe its behavior in a cellular context. This often requires the synthesis of modified versions of the parent compound to serve as chemical tools.

Fluorescent Probes: A fluorescent probe can be created by chemically linking a fluorophore to this compound. researchgate.net The design must ensure that the fluorescent tag does not interfere with the compound's biological function. This probe is invaluable for high-resolution imaging studies. Using confocal microscopy, researchers can visualize the probe's uptake into living cells in real-time and determine its specific intracellular localization, for example, whether it accumulates in the nucleus, mitochondria, or other organelles. nih.govresearchgate.net

Radiolabeling: An alternative to fluorescence is radiolabeling, where an atom in the this compound molecule is replaced with a radioactive isotope (e.g., ³H, ¹⁴C, or ¹²⁵I). Radiolabeled ligands are the gold standard for quantitative binding assays due to their high sensitivity and the fact that the modification is minimally perturbing. They can be used in filtration binding assays to accurately measure affinity for receptors or in whole-cell uptake assays to quantify the amount of compound transported into cells.

Affinity Purification: To identify the direct molecular targets of this compound, an affinity purification strategy can be employed. This involves immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads, creating an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that specifically bind to this compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry-based proteomics. This powerful, unbiased approach can reveal novel protein targets and provide critical insights into the compound's mechanism of action.

Table 6: Summary of Specialized Assay Development for this compound Research
Assay TypeMethodologyKey Research Question Answered
Fluorescent Probe AssaySynthesis of a fluorescent analog; confocal microscopy and flow cytometry. nih.govnih.govWhere does the compound go inside the cell? How much gets in?
Radioligand Binding AssaySynthesis of a radiolabeled analog; incubation with cells/membranes and scintillation counting.How tightly does the compound bind to its target receptor?
Affinity Purification-Mass SpectrometryImmobilization of the compound on beads; incubation with cell lysate; protein identification by MS.What specific proteins does the compound interact with in the cell?

Biotechnological Applications and Research Tool Development Utilizing 9 Octyl 9h Purin 6 Amine

Development as a Molecular Probe for Elucidating Purinergic Signaling Pathways

The 9-octyl-9H-purin-6-amine structure is well-suited for development as a molecular probe to investigate purinergic signaling. The octyl chain imparts significant lipophilicity, which may facilitate its interaction with and passage through cellular membranes. This characteristic is crucial for probing intracellular purine-binding sites. Purinergic signaling, mediated by purine (B94841) nucleosides and nucleotides like adenosine (B11128) and ATP, is a fundamental communication pathway regulating a vast array of physiological processes.

By modifying this compound with fluorescent tags or radioactive isotopes, researchers can create probes to visualize and quantify its binding to specific receptors or enzymes. For instance, a fluorescently labeled version could be used in techniques like fluorescence microscopy and flow cytometry to study the localization and trafficking of purinergic receptors in living cells. The lipophilic nature of the octyl group could also be exploited to study purine metabolism within the lipid-rich environment of the cell membrane.

Table 1: Potential Applications of this compound as a Molecular Probe

Application AreaProbe Design StrategyInformation Gained
Receptor LocalizationCovalent attachment of a fluorophore (e.g., FITC, rhodamine).Subcellular distribution of purinergic receptors.
Enzyme ActivityIncorporation of a radiolabel (e.g., ³H, ¹⁴C).Kinetics of enzymes involved in purine metabolism.
Binding AffinityUse in competitive binding assays against known ligands.Determination of binding constants for novel purine-binding proteins.
Membrane InteractionAnalysis of fluorescence quenching or anisotropy in lipid bilayers.Understanding of how N-alkylated purines interact with cell membranes.

Use in Affinity Chromatography and Target Identification/Validation Studies

Affinity chromatography is a powerful technique for isolating and purifying specific biomolecules from complex mixtures. thermofisher.com this compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix can then be used to capture proteins that specifically bind to the N-octylpurine moiety.

This approach is invaluable for identifying novel protein targets of N-alkylated purines. A cell lysate or tissue extract is passed over the affinity column, and proteins that bind to the immobilized this compound are retained. After washing away non-specifically bound proteins, the target proteins can be eluted and identified using techniques like mass spectrometry. This strategy can help to uncover previously unknown components of purinergic signaling pathways or other cellular processes modulated by this class of compounds.

Furthermore, once a target is identified, the affinity matrix can be used in validation studies. For example, it can be used to confirm the interaction between the compound and the protein of interest or to screen for other small molecules that compete for the same binding site.

Integration into High-Throughput Screening (HTS) Assays for Identification of Modulators of Biological Processes

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological process. enamine.net The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

This compound can be included in chemical libraries for HTS campaigns aimed at identifying new modulators of various targets, particularly protein kinases, which often have an ATP-binding pocket that can accommodate purine-like structures. The octyl chain provides a distinct chemical feature that can explore hydrophobic pockets within a target protein, potentially leading to the discovery of compounds with novel mechanisms of action.

Table 2: Example of a High-Throughput Screening Cascade Incorporating this compound

Screening StageAssay TypePurpose
Primary Screen Biochemical assay (e.g., kinase activity assay).Identify initial "hits" from a large compound library that includes this compound.
Secondary Screen Cell-based assay (e.g., cell viability, reporter gene assay).Confirm the activity of hits in a more biologically relevant context and eliminate false positives.
Selectivity Profiling Panel of related targets (e.g., a kinase panel).Determine the specificity of the active compounds.
Lead Optimization Structure-activity relationship (SAR) studies.Synthesize and test analogs of active compounds to improve potency and other properties.

Application in Chemical Genetics and Phenotypic Screening for Functional Discoveries

Chemical genetics is an approach that uses small molecules to perturb protein function and study the resulting effects on cells or organisms. This allows for the investigation of biological processes in a manner that is often faster and more tunable than traditional genetic methods.

This compound can be used in phenotypic screening, a type of chemical genetics screen where compounds are tested for their ability to induce a specific cellular phenotype, such as changes in cell morphology, proliferation, or differentiation. By identifying the cellular targets of compounds that produce an interesting phenotype, researchers can gain new insights into the molecular pathways that control that biological process. The unique structure of this compound makes it a valuable addition to screening libraries for such functional discoveries.

Role in Advancing Fundamental Understanding of Cellular Homeostasis and Disease Mechanisms

Purines are central to cellular metabolism and signaling, and disruptions in purine homeostasis are implicated in a wide range of diseases, including cancer, inflammation, and neurological disorders. nih.gov By serving as a research tool, this compound can contribute to a deeper understanding of these fundamental processes.

For example, by identifying the protein targets of this compound, researchers may uncover new players in the complex network of purine-mediated signaling. This knowledge can shed light on how these pathways are regulated under normal physiological conditions and how they become dysregulated in disease. Ultimately, such fundamental discoveries can pave the way for the development of new therapeutic strategies.

Potential for Use as a Scaffold for Rational Design of Novel Chemical Libraries

The purine ring system is a versatile scaffold for the development of new bioactive molecules. Its ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries. This compound, with its N-octyl group, provides a starting point for the rational design of new libraries of N-alkylated purines.

By systematically varying the length and branching of the alkyl chain, as well as introducing other substituents on the purine ring, chemists can generate a collection of related compounds with a range of physicochemical properties and biological activities. These libraries can then be screened against various targets to identify new lead compounds for drug discovery. The synthesis of such derivatives is often guided by computational modeling to predict their binding to target proteins. longdom.org

Challenges, Limitations, and Future Research Directions for 9 Octyl 9h Purin 6 Amine

Identification of Unexplored Biological Activities and Novel Molecular Targets

A significant limitation in the study of 9-Octyl-9H-purin-6-amine is the current scarcity of data regarding its biological effects and molecular targets. The broader family of purine (B94841) analogues, however, offers a roadmap for potential investigations. These compounds are known to function as antimetabolites by interfering with nucleic acid synthesis or as modulators of key enzymes and receptors. wikipedia.orgtaylorandfrancis.com

Future research should prioritize comprehensive screening of this compound against a diverse panel of molecular targets. The lipophilic octyl chain may confer a propensity for interaction with targets possessing hydrophobic binding pockets or facilitate membrane translocation. Potential areas of investigation include:

Enzyme Inhibition: Many purine analogues act as enzyme inhibitors. mdpi.com Targets could include protein kinases, which are often implicated in cancer, and enzymes central to purine metabolism like purine nucleoside phosphorylase (PNP). nih.govmdpi.com

Receptor Modulation: Substituted purines can act as agonists or antagonists for purinergic receptors (e.g., adenosine (B11128) and P2Y receptors), which are involved in a wide array of physiological processes. mdpi.com

Anticancer Activity: Given that purine analogues are mainstays in cancer chemotherapy, evaluating the cytotoxic effects of this compound against various cancer cell lines is a logical step. nih.govnih.govresearchgate.net Its unique structure might help overcome resistance mechanisms that limit the efficacy of existing drugs. nih.gov

Antimicrobial and Antiviral Properties: Purine derivatives have been explored as antimicrobial agents that target riboswitches and as antiviral compounds that inhibit viral replication. researchgate.netnih.gov

Table 1: Potential Unexplored Molecular Targets for this compound
Target ClassSpecific ExamplesRationale for Investigation
Protein KinasesCyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK)Many purine derivatives are kinase inhibitors; the octyl group may target hydrophobic regions in the ATP-binding pocket. taylorandfrancis.commdpi.comsemanticscholar.org
Purine Metabolism EnzymesPurine Nucleoside Phosphorylase (PNP), Adenosine Deaminase (ADA), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)Classic targets for purine analogues; inhibition can lead to cytotoxic or immunomodulatory effects. mdpi.com
Purinergic ReceptorsAdenosine Receptors (A1, A2A, A2B, A3), P2Y ReceptorsThe adenine-like core is a key feature for receptor interaction; the N9-substituent can determine agonist vs. antagonist activity. mdpi.com
Heat Shock ProteinsHsp90Purine-scaffold inhibitors of Hsp90 have been developed as anticancer agents. nih.gov
Nucleic Acid StructuresDNA, RNA, G-quadruplexesThe planar purine ring can intercalate or bind to grooves in nucleic acid structures. mdpi.com

Refinement of Synthetic Strategies for Enhanced Sustainability, Efficiency, or Scalability

While general methods for the synthesis of N9-substituted purines exist, a key challenge lies in developing a process for this compound that is sustainable, efficient, and scalable. Common synthetic routes often begin with commercially available substituted pyrimidines or purines, such as 6-chloropurine (B14466). nih.govresearchgate.net The introduction of the octyl group at the N9 position is typically achieved via an N-alkylation reaction.

Future research should focus on optimizing this synthesis with the following considerations:

Sustainability: Current methods may rely on hazardous solvents and reagents. Research into greener alternatives, such as bio-based solvents or catalytic methods that minimize waste, is crucial.

Scalability: A synthetic route that is effective on a laboratory scale may not be viable for large-scale production. Process optimization to ensure consistent yield and purity on a larger scale is a necessary future direction if the compound shows significant biological promise. Methodologies utilizing metal-mediated coupling reactions could also expand the range of accessible derivatives. mdpi.com

Table 2: Comparison of Potential Synthetic Strategies for this compound
Synthetic ApproachPotential AdvantagesAreas for Refinement
N-Alkylation of Adenine (B156593) with an Octyl HalideDirect, potentially fewer steps.Lack of regioselectivity (alkylation at N7 vs. N9), requires separation of isomers, potentially harsh conditions.
N-Alkylation of 6-Chloropurine followed by AminationGood regioselectivity for N9 alkylation, versatile for creating various N6-substituted analogues. nih.govTwo-step process, use of reagents like ammonia (B1221849) for amination.
Construction from Imidazole (B134444) PrecursorsBuilds the purine core, allowing for diverse substitutions. core.ac.ukTypically a multi-step synthesis with potentially lower overall yield. core.ac.uk
Flow Chemistry SynthesisImproved heat and mass transfer, enhanced safety, potential for higher yields and purity, easier scalability.Requires specialized equipment and optimization of reaction parameters (flow rate, temperature, residence time).

Integration with Advanced In Silico Modeling Techniques for Predictive Insights and Design

A significant opportunity for accelerating research on this compound lies in the use of computational chemistry and bioinformatics. These in silico techniques can predict biological activities, guide synthetic efforts, and provide insights into the mechanism of action at a molecular level, thereby reducing the time and cost associated with laboratory screening.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for classes of purine analogues to predict the biological activity of this compound and to design new derivatives with enhanced potency. nih.gov

Molecular Docking: Docking studies can simulate the binding of this compound to the active sites of various protein targets. nih.gov This can help prioritize experimental screening by identifying the most likely molecular targets and revealing key binding interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, assessing the stability of the ligand-protein complex.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound, which is vital for early-stage drug development.

Table 3: Application of In Silico Techniques to this compound Research
TechniqueObjectivePotential Outcome
Molecular DockingIdentify potential protein targets and predict binding modes.A ranked list of proteins (e.g., kinases, GPCRs) for biological screening; insights into the role of the octyl chain in binding. nih.govnih.gov
QSARPredict biological activity based on chemical structure and guide analogue design.Prediction of cytotoxicity or enzyme inhibition; identification of structural modifications to improve activity. nih.govresearchgate.net
Density Functional Theory (DFT)Optimize the 3D structure and calculate electronic properties of the molecule.Accurate molecular geometry for use in docking and QSAR studies. nih.gov
Pharmacophore ModelingIdentify the essential 3D features required for biological activity.A model to screen virtual libraries for other compounds with similar potential activity.

Opportunities for Collaborative Multidisciplinary Research Bridging Chemistry, Biology, and Computational Sciences

The multifaceted challenges associated with characterizing a novel compound like this compound underscore the need for a collaborative, multidisciplinary research approach. The complexity of modern drug discovery demands the integration of expertise from various scientific fields. mdpi.com

Future progress will be significantly enhanced by fostering collaborations that bridge:

Synthetic Chemistry and Medicinal Chemistry: To devise efficient and sustainable synthetic routes and to design and create a library of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies. nih.gov

Molecular and Cellular Biology: To conduct high-throughput screening for biological activity, validate molecular targets, and elucidate the downstream cellular effects and mechanisms of action.

Computational Chemistry and Bioinformatics: To perform predictive modeling, analyze large datasets from biological screens, and guide the rational design of next-generation compounds. nih.gov

Pharmacology: To evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of promising lead compounds derived from the initial scaffold.

Such collaborations are essential for transforming a novel chemical entity into a well-understood research tool or a potential therapeutic candidate. Initiatives that bring together researchers from these different disciplines can create a synergistic environment for discovery. globenewswire.com

Addressing Specific Research Gaps in the Broader Field of Purine Analogue Science

Research into this compound provides an opportunity to address several persistent gaps in the broader field of purine analogue science.

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to existing drugs, including purine analogues. nih.gov The unique lipophilic character of this compound might lead to different cellular uptake mechanisms or target interactions, potentially allowing it to circumvent established resistance pathways.

Improving Target Selectivity: Many purine analogues suffer from off-target effects due to their interaction with multiple enzymes or receptors. The long octyl chain could be exploited as a structural feature to achieve higher selectivity for a specific target, for example, by accessing a unique hydrophobic pocket not engaged by smaller analogues.

Exploring Chemical Space: The N9 position of the purine ring is a critical site for substitution that influences biological activity. A systematic investigation of long-chain alkyl substituents, starting with the octyl group, could provide valuable SAR data that is currently lacking in the literature, expanding the known chemical space for bioactive purines.

New Therapeutic Areas: While purine analogues are well-established in oncology and immunology, their potential in other areas, such as neurodegenerative diseases or metabolic disorders, is less explored. Investigating compounds like this compound in these novel contexts could open new therapeutic avenues.

Potential for Further Functionalization Towards Niche Research Applications and Tool Development

Beyond its direct therapeutic potential, this compound serves as a versatile scaffold that can be functionalized to create valuable research tools. The purine core is amenable to chemical modification at several positions (e.g., C2, C6, C8), providing a platform for developing chemical probes. mdpi.comnih.gov

Future research could focus on creating derivatives for specific applications:

Affinity-Based Probes: Attaching a reactive group or a photo-affinity label to the scaffold could enable covalent modification of its biological target, facilitating target identification and validation (target deconvolution).

Fluorescent Probes: Conjugating a fluorophore to the molecule would allow for the visualization of its subcellular localization and trafficking using fluorescence microscopy, providing insights into its mechanism of action.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein and its binding partners from cell lysates via affinity purification (e.g., using streptavidin beads), helping to map its protein interaction network.

The development of such chemical biology tools would be invaluable for elucidating the pharmacology of this compound and could also serve as a template for creating probes for other purine analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 9-Octyl-9H-purin-6-amine derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of the purine core at the N9 position. For example, nucleophilic substitution reactions using 6-chloropurine derivatives with octyl halides under basic conditions (e.g., NaH in DMF) yield the target compound. Purification is achieved via column chromatography (e.g., CHCl₃/CH₃OH 95:5), with yields exceeding 80% . Key parameters include reaction time (4–24 hours) and temperature (60–100°C). Post-synthesis, confirm purity using TLC and elemental analysis (±0.3% tolerance for C, H, N) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign protons using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The octyl chain’s methylene protons appear at δ 1.2–1.6 ppm, while N-H (amine) resonates near δ 7.3 ppm .
  • X-ray crystallography : Use SHELXL for refinement. Typical resolution: <1.0 Å. Mercury CSD 2.0 aids in visualizing packing patterns and hydrogen-bonding networks .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 517 for derivatives) .

Q. What solvent systems and storage conditions optimize compound stability?

  • Methodological Answer :

  • Solubility : DMSO (16.67–53 mg/mL; 48.01–198.32 mM) or water (3–4.9 mg/mL) for biological assays .
  • Storage : Store at -20°C (3-year stability) or -80°C (6-month stability in DMSO). Avoid freeze-thaw cycles by aliquoting .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for 9-substituted purine derivatives?

  • Methodological Answer :

  • Data validation : Cross-validate using SHELXL’s R-factor (<5%) and check for twinning (TWIN/BASF commands). For ambiguous electron density, employ composite omit maps .
  • Software tools : Use Mercury’s "Packing Similarity" to compare structural motifs with known analogs (e.g., 9-benzyl derivatives) .
  • Case study : In 9-isopropyl analogs, torsional angles (C9-N9-C6) deviated by 5–10° due to steric hindrance; this was resolved using high-resolution synchrotron data .

Q. What strategies evaluate structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Substituent modulation : Vary the 2-position (e.g., alkoxy vs. benzyl groups) to assess antiviral activity. For example, 2-(3-phenylpropoxy) derivatives showed 83% yield and enhanced cytotoxicity .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays with IC₅₀ calculations) and compare with controls like Vidarabine phosphate .
  • Data interpretation : Correlate logP values (octanol-water) with membrane permeability. The octyl chain’s logP ~3.5 suggests moderate lipophilicity .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with ATP-binding proteins (e.g., kinases). Optimize force fields for purine π-π stacking and alkyl chain van der Waals interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • Case study : For 9-benzyl analogs, simulations revealed a 20% increase in binding affinity when the benzyl group occupied hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.